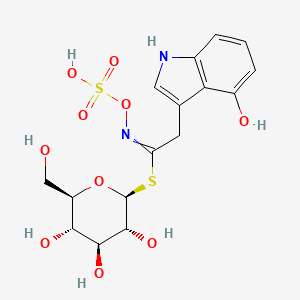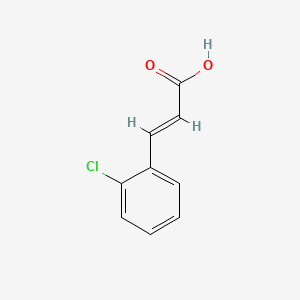
Aluminum potassium sulfate dodecahydrate
Overview
Description
Aluminum potassium sulfate dodecahydrate is an inorganic sulfate salt of aluminum and potassium. Linear growth rates of, and faces of its crystals have been investigated.
Potassium aluminium sulfate dodecahydrate is a hydrate resulting from the the formal combination of anhydrous potassium aluminium sulfate with 12 mol eq. of water. It has a role as an astringent, a flame retardant and a mordant. It is a hydrate, an aluminium salt, a metal sulfate and a potassium salt. It contains an aluminium(3+) and a potassium aluminium sulfate.
Scientific Research Applications
Solubility studies: Reardon and Stevens (1991) researched its solubility in mixed dipotassium sulfate + aluminum sulfate solutions, highlighting its chemical properties (Reardon & Stevens, 1991).
Health risks: Udoma, Umoh, and Udosen (1999) reported a case involving health complications due to vaginal douching with aluminum potassium sulfate dodecahydrate (Udoma, Umoh, & Udosen, 1999).
Catalytic applications: Firouzabadi, Iranpoor, and Nowrouzi (2005) found its use as a Lewis acid surfactant catalyst in water for Michael addition reactions (Firouzabadi, Iranpoor, & Nowrouzi, 2005).
Material properties: Abdulwahab et al. (2019) studied the growth, structure, and various properties of potash alum single crystals (Abdulwahab et al., 2019).
Phase change materials: Zhang, Wu, and Wang (2018) explored its application in thermal energy storage as a composite phase change material (Zhang, Wu, & Wang, 2018).
Fluidized bed crystallizer modeling: Bartsch et al. (2019) conducted simulations related to its crystallization in fluidized bed crystallizers (Bartsch et al., 2019).
Terahertz spectroscopy: Liu and Fan (2019) used terahertz time-domain spectroscopy to study potassium aluminum sulfate dodecahydrate in potato starch (Liu & Fan, 2019).
Dentistry applications: Çakmak et al. (2022) evaluated the cytotoxic potential of potassium aluminum sulfate on fibroblasts in dentistry (Çakmak et al., 2022).
Vaccine adjuvants: Principi and Esposito (2018) discussed its use as an adjuvant in vaccines (Principi & Esposito, 2018).
Biomass processing: Mohtar et al. (2015) used it in the extraction and characterization of lignin from oil palm biomass (Mohtar et al., 2015).
Alzheimer's disease research: Walton (2014) investigated the link between chronic aluminum intake, including aluminum potassium sulfate, and Alzheimer's disease (Walton, 2014).
Brain aluminum uptake: Walton et al. (1995) studied the uptake of trace amounts of aluminum into the brain from drinking water treated with alum (Walton et al., 1995).
Mechanism of Action
Target of Action
Aluminum potassium sulfate dodecahydrate, also known as Kalinite, primarily targets plasma proteins in the body . These proteins play a crucial role in various biological processes, including the coagulation cascade .
Mode of Action
The compound interacts with its targets through an astringent action . This action is performed by inducing coagulation in the superficial tissue layers until the formation of a crust . The formation of alum ions neutralizes the charges on plasma proteins, causing the blood to coagulate .
Biochemical Pathways
When ingested or absorbed, it rapidly dissolves and forms ions that later generate other salt derivatives .
Pharmacokinetics
It is water-soluble, which may influence its absorption and distribution .
Result of Action
The primary result of the compound’s action is the reduction of swollen mucous membranes that result from inflammation of the nasal, gastrointestinal, and urinary passages, as well as in the presence of excessive secretions . The induction of the coagulation cascade will also stop bleeding .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is water-soluble and may spread in water systems . It is also known to be mobile in the environment due to its water solubility .
Safety and Hazards
Future Directions
Future research directions include the investigation of new additives and their mechanism of action on substrates, the suppression of the loss of crystal water and the assurance of thermal reliability after a large number of melting-solidification cycles, and the further expansion of related application fields .
Biochemical Analysis
Biochemical Properties
Aluminum potassium sulfate dodecahydrate is known for its astringent and antiseptic properties. It interacts with proteins, enzymes, and other biomolecules, leading to coagulation and precipitation. One of the key interactions is with plasma proteins, where this compound neutralizes the charges on these proteins, causing them to coagulate . This property is utilized in various biochemical assays and medical applications, such as in the formulation of vaccines where it acts as an adjuvant to enhance the immune response .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the function of insect cells in culture, making it suitable for use in cell culture media . The compound can induce changes in cell signaling pathways by affecting the phosphorylation status of key signaling proteins. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as proteins and enzymes, leading to their inactivation or activation. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to high temperatures or acidic conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as an adjuvant, enhancing the immune response without causing significant toxicity . At high doses, this compound can cause adverse effects, including toxicity and tissue damage . It is important to determine the appropriate dosage to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
This compound does not undergo significant metabolic transformation in the body. Instead, it rapidly dissolves to form ions that can interact with other biomolecules . These ions can participate in various biochemical reactions, including the formation of other salt derivatives. The compound’s effects on metabolic flux and metabolite levels are primarily due to its interactions with enzymes and other proteins involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is water-soluble and can easily diffuse through aqueous environments . It can also interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The distribution of this compound in the body is influenced by factors such as tissue type and the presence of specific transporters .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to particular organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum or the Golgi apparatus, where it can influence protein folding and processing
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminum potassium sulfate dodecahydrate involves the reaction of aluminum sulfate, potassium sulfate, and water.", "Starting Materials": [ "Aluminum sulfate", "Potassium sulfate", "Water" ], "Reaction": [ "Dissolve 2 moles of aluminum sulfate in 12 moles of water.", "Dissolve 1 mole of potassium sulfate in 6 moles of water.", "Mix the two solutions together and stir.", "Allow the mixture to cool and crystallize.", "Filter the crystals and wash with cold water.", "Dry the crystals to obtain Aluminum potassium sulfate dodecahydrate." ] } | |
CAS No. |
7784-24-9 |
Molecular Formula |
AlH4KO5S |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
aluminum;potassium;disulfate;dodecahydrate |
InChI |
InChI=1S/Al.K.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2 |
InChI Key |
GUKAYEWQGNXJLD-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |
Canonical SMILES |
O.OS(=O)(=O)O.[Al].[K] |
| 7784-24-9 | |
Synonyms |
alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Aluminum potassium sulfate dodecahydrate, also known as potash alum or kalinite, has the molecular formula KAl(SO₄)₂·12H₂O. Its molecular weight is 474.39 g/mol.
A: Spectroscopic techniques like Raman spectroscopy provide valuable insights into the structure of kalinite. Studies using Raman microscopy at different temperatures (298K and 77K) revealed characteristic vibrational bands corresponding to the sulfate (SO₄²⁻) groups within the crystal structure []. The observed splitting of specific vibrational modes at lower temperatures suggests a change in the sulfate group's symmetry, possibly due to bidentate chelation with water molecules coordinating to the hydrated aluminum [].
A: this compound is used as a water-carrying agent in silane-water crosslinking reactions to modify the properties of polymers like linear low-density polyethylene (LLDPE) []. This process enhances the mechanical properties of LLDPE, particularly its elongation behavior, and influences its thermal properties like melting temperature and crystallinity [].
A: Yes, it has been explored as a catalyst in organic synthesis. For instance, it catalyzes the direct synthesis of N-substituted 3-carbonylpyrroles from Morita–Baylis–Hillman acetate of 2,2-dimethoxyacetaldehyde and primary amines []. This reaction offers a more efficient alternative to traditional multistep protocols for synthesizing these valuable compounds.
A: While not a direct additive for strength, it is used in the preparation of conductive concrete []. In this context, it is combined with other components like flake graphite, hydroxypropyl starch ether, and calcined petroleum coke [, ]. The resulting conductive concrete is suitable for foundation construction and demonstrates good density, bending strength, and impervious performance [, ].
A: While generally considered safe, the solubility of sulfates like those found in kalinite raises concerns about their potential environmental impact []. Rain can readily dissolve these sulfates, potentially leading to the leaching of not only sulfur and nitrogen but also trace heavy metals such as arsenic, barium, copper, molybdenum, cesium, nickel, rubidium, thorium, and uranium into groundwater and soils []. This leaching could have detrimental effects on both environmental and public health.
A: It acts as a mordant, enhancing the binding of natural dyes to cotton fibers []. This application is particularly relevant in developing eco-friendly dyeing methods using natural dyes derived from sources like lemon waste []. Utilizing this compound as a mordant improves the fastness of the dyeing process, leading to more durable and colorfast textiles [].
A: Its presence in geological formations provides clues about past climates and environments. For instance, the presence of kalinite in sediment cores from Zabuye Saline Lake in the Northwestern Tibetan Plateau, dating back to 60.3 ± 2.7 ka B.P., indicates a cold and slightly wet climate during that period [].
A: Yes, its solubility in mixed solutions containing dipotassium sulfate and aluminum sulfate has been investigated []. While the specific results of this study were not provided in the abstract, it highlights the importance of understanding the solubility behavior of this compound in various chemical environments. This information is crucial for optimizing its use in different applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



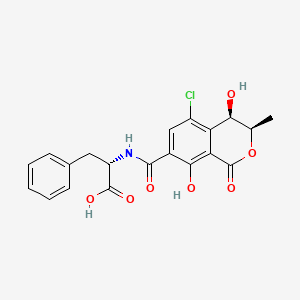

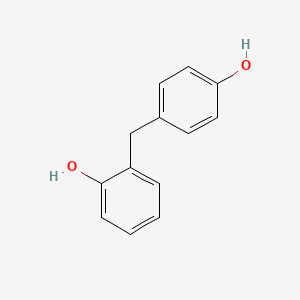

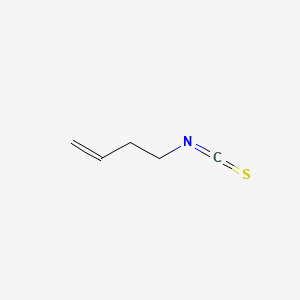
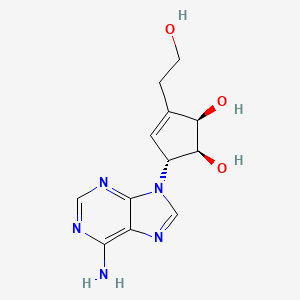

![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)
![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)
![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)
